molecular formula C19H16F2N4O3 B2999674 N-(2,6-difluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396806-04-4

N-(2,6-difluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2999674
CAS RN: 1396806-04-4
M. Wt: 386.359
InChI Key: AMCALFYKTLGFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O3 and its molecular weight is 386.359. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Applications

Compounds with structural motifs similar to the query compound have been synthesized and evaluated for their antidiabetic activity. For example, a series of N-substituted dihydropyrimidine derivatives have been assessed for their in vitro antidiabetic properties using the α-amylase inhibition assay, indicating potential applications in diabetes management (J. Lalpara et al., 2021).

Anticancer and Cytotoxicity Studies

Novel compounds including pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and their in vitro cytotoxic activities against various cancer cell lines have been investigated. Such studies suggest the relevance of these compounds in developing potential anticancer therapies (Ashraf S. Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl derivatives and their derivatives as anti-inflammatory and analgesic agents has shown promising results in terms of COX-2 selectivity and inhibition, suggesting potential applications in pain management and inflammatory diseases (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds with structural similarities have been evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. This indicates their potential use in developing new antimicrobial agents (Rahul P. Jadhav et al., 2017).

Neuropharmacological Properties

Some structurally related azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators (PAMs), suggesting their potential application in the treatment of neurological and psychiatric disorders (M. Packiarajan et al., 2012).

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3/c1-27-15-8-3-2-5-12(15)17-23-18(28-24-17)11-9-25(10-11)19(26)22-16-13(20)6-4-7-14(16)21/h2-8,11H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCALFYKTLGFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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